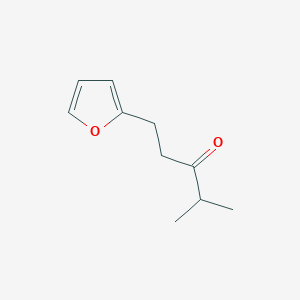
1-(Furan-2-yl)-4-methylpentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-yl)-4-methylpentan-3-one is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure composed of one oxygen atom and four carbon atoms. This compound is notable for its unique structure, which includes a furan ring attached to a pentanone chain. Furans are known for their wide range of biological and pharmacological activities, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Furan-2-yl)-4-methylpentan-3-one can be synthesized through several methods. One common approach involves the reaction of furan with a suitable alkylating agent under acidic or basic conditions. For example, the reaction of furan with 4-methylpentan-3-one in the presence of a strong acid catalyst can yield the desired compound. Another method involves the use of organometallic reagents, such as Grignard reagents, to introduce the furan ring into the pentanone structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. One approach is the catalytic hydrogenation of furfural, a furan derivative, followed by further chemical modifications to introduce the desired functional groups. This method allows for the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-4-methylpentan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce various substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups into the furan ring .
Scientific Research Applications
1-(Furan-2-yl)-4-methylpentan-3-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-4-methylpentan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, contributing to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
1-(Furan-2-yl)-4-methylpentan-3-one can be compared with other similar compounds, such as:
2-Acetylfuran: This compound has a similar furan ring structure but differs in the position and type of functional groups.
Furfural: A furan derivative used as a precursor in the production of various chemicals.
Benzofuran: A compound with a fused benzene and furan ring structure.
The uniqueness of this compound lies in its specific structure, which combines the furan ring with a pentanone chain, providing distinct chemical and biological properties .
Properties
CAS No. |
261711-37-9 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(furan-2-yl)-4-methylpentan-3-one |
InChI |
InChI=1S/C10H14O2/c1-8(2)10(11)6-5-9-4-3-7-12-9/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
GAABNFSJPGJRNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12583258.png)
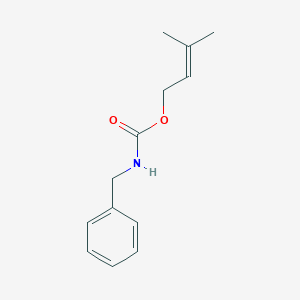
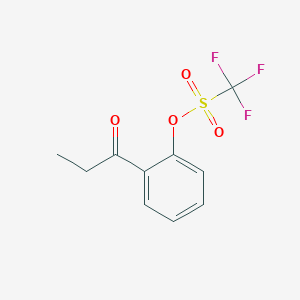
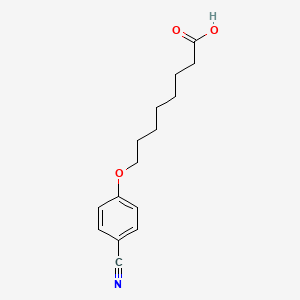
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583293.png)

![2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B12583313.png)

![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12583319.png)
![4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol](/img/structure/B12583320.png)
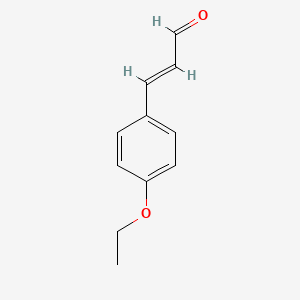
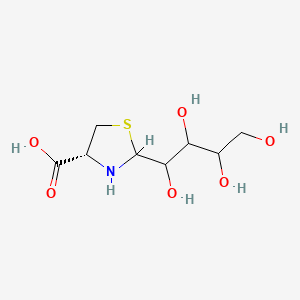

![{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12583361.png)
